molecular formula C11H14BrN B13291975 N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine

N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine

Cat. No.: B13291975
M. Wt: 240.14 g/mol
InChI Key: PGXGKQCHZOYCBJ-UHFFFAOYSA-N
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Description

N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine ( 1513614-25-9) is a chemical compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol . This compound is a member of the cyclopropanamine class, which has demonstrated significant research value in medicinal chemistry. Patents indicate that cyclopropanamine derivatives are investigated as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1) . This mechanism of action is relevant for exploring new therapeutic strategies for a range of conditions, including neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, as well as various developmental disorders . Furthermore, structurally similar compounds featuring the cyclopropanamine group have been utilized in the development of renin inhibitors for the potential treatment of hypertension and cardiovascular diseases . The specific substitution pattern of the 4-bromo-3-methylphenyl group in this molecule makes it a valuable synthetic intermediate or a candidate for further structure-activity relationship (SAR) studies in drug discovery research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine

InChI

InChI=1S/C11H14BrN/c1-8-6-9(2-5-11(8)12)7-13-10-3-4-10/h2,5-6,10,13H,3-4,7H2,1H3

InChI Key

PGXGKQCHZOYCBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CNC2CC2)Br

Origin of Product

United States

Preparation Methods

Preparation of 4-Bromo-3-methylbenzyl Precursors

The aromatic bromide and methyl substitution pattern on the benzene ring is typically introduced by selective bromination of 3-methylphenyl derivatives or by using pre-functionalized starting materials. One effective method involves:

  • Vapor-phase bromination of 3-methylanisole derivatives:
    A patented process describes the bromination of 3-alkylanisole vapors with bromine vapor under controlled low pressure (10–200 mm Hg) and temperatures below 100 °C to yield 4-bromo-3-alkylanisole with minimal dibrominated impurities. This method avoids solvents and enhances productivity by maintaining the reactants in the vapor phase with reflux and temperature control around 90–100 °C at ~50 mm Hg pressure.
    This process can be adapted to 4-bromo-3-methylphenyl intermediates by replacing the alkoxy group with a methyl substituent and subsequent demethylation or functional group conversion steps if necessary.

  • Synthesis of 4'-bromo-3'-methylacetophenone as an intermediate:
    Literature reports the synthesis of 4'-bromo-3'-methylacetophenone starting from 4-bromo-3-methylbenzaldehyde via Grignard reaction with methylmagnesium bromide in dry tetrahydrofuran at 0 °C under nitrogen, followed by oxidation of the resulting 1-(4-bromo-3-methylphenyl)ethanol with pyridinium chlorochromate to yield the acetophenone derivative in high yield (87–93%).

Step Reagents/Conditions Yield Notes
4-bromo-3-methylbenzaldehyde + MeMgBr (THF, 0 °C, N2) Grignard addition 93% Produces 1-(4-bromo-3-methylphenyl)ethanol
Oxidation with Pyridinium Chlorochromate (DCM, RT, 2 h) Oxidation 87% Produces 4'-bromo-3'-methylacetophenone

Comparative Table of Key Preparation Steps and Conditions

Preparation Step Reagents/Conditions Temperature Pressure Yield Notes
Vapor-phase bromination of 3-methylanisole Bromine vapor, reflux column, vacuum (10–200 mm Hg) <100 °C (90–100 °C typical) 10–200 mm Hg (optimal ~50 mm Hg) High Solvent-free, minimizes dibromination
Grignard addition to 4-bromo-3-methylbenzaldehyde Methylmagnesium bromide in dry THF, N2 atmosphere 0 °C to RT Atmospheric 93% Produces benzyl alcohol intermediate
Oxidation of benzyl alcohol intermediate Pyridinium chlorochromate in DCM Room temperature Atmospheric 87% Produces 4'-bromo-3'-methylacetophenone
Cyclopropanamine introduction (general method) Nucleophilic substitution or cyclopropanation Variable Variable Not explicitly reported Requires optimization based on substrate

Research Findings and Notes

  • The vapor-phase bromination method is industrially advantageous due to solvent elimination, higher productivity, and reduced purification requirements.

  • The Grignard reaction followed by oxidation is a well-established route to functionalized aromatic ketones, which can serve as intermediates for further transformations including amination and cyclopropanation.

  • Literature on direct synthesis of this compound is scarce; however, the compound’s structure suggests that standard amination of benzyl halides or reductive amination of corresponding aldehydes/ketones with cyclopropylamine or related reagents could be employed.

  • Analytical data such as predicted collision cross sections from mass spectrometry support the identification and purity assessment of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropanamine moiety play crucial roles in its binding affinity and activity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) N-(4-Methylbenzyl)cyclopropanamine
  • Structure : Lacks bromine, with a methyl group at the para position.
  • Key Differences : The absence of bromine reduces molecular weight (161.24 g/mol vs. ~226.07 g/mol) and eliminates halogen-mediated electronic effects. GC-FID data confirm high purity in synthesis .
  • Applications : Simpler structure may favor solubility but limits cross-coupling reactivity.
b) N-[(2-Nitrophenyl)methyl]cyclopropanamine
  • Structure: Nitro (NO₂) group at the ortho position.
  • Key Differences: The nitro group is strongly electron-withdrawing, altering electronic properties compared to the bromo-methyl combination.
c) N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine
  • Structure : Cyclobutane instead of cyclopropane; fluorine (F) replaces methyl.
  • Fluorine’s electronegativity impacts polarity and metabolic stability .

Variations in the Amine Group

a) N-(Quinolin-4-ylmethyl)cyclopropanamine
  • Structure: Quinoline heterocycle replaces the phenyl ring.
  • Key Differences: The aromatic nitrogen in quinoline enhances π-π stacking and hydrogen-bonding capabilities. Reported synthesis yield is 91%, suggesting efficient preparation .
b) N-((1-Benzylpiperidin-3-yl)methyl)cyclopropanamine
  • Structure : Incorporates a piperidine ring, introducing basicity and conformational flexibility.

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-[(4-Bromo-3-methylphenyl)methyl]cyclopropanamine C₁₁H₁₄BrN 226.07 4-Br, 3-CH₃ High halogen reactivity, moderate polarity
N-(4-Methylbenzyl)cyclopropanamine C₁₁H₁₅N 161.24 4-CH₃ Higher solubility, lower reactivity
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.22 2-NO₂ Electron-deficient, potential toxicity
N-[(4-Bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine C₁₂H₁₅BrFN 288.16 4-Br, 3-F, cyclobutane Increased stability, reduced ring strain

Biological Activity

N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclopropanamine moiety attached to a brominated aromatic ring. The presence of the bromine atom at the para position relative to a methyl group enhances its reactivity and biological interactions. The compound's structural formula can be represented as follows:

N 4 bromo 3 methylphenyl methyl cyclopropanamine\text{N 4 bromo 3 methylphenyl methyl cyclopropanamine}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can function as both an inhibitor and an activator depending on the context:

  • Binding Affinity : The cyclopropyl and benzyl groups contribute to its binding affinity, influencing pathways involved in various biological effects.
  • Target Interaction : The compound may modulate the activity of neurotransmitter systems, which is crucial for its potential antidepressant properties.

Biological Activities

Research indicates that this compound exhibits several pharmacological effects:

  • Antidepressant Activity : Similar compounds have shown efficacy in interacting with neurotransmitter systems, suggesting potential antidepressant properties.
  • Antinociceptive Effects : The compound may exhibit pain-relieving properties akin to those targeting opioid receptors.
  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various microbial strains, indicating potential applications in treating infections .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In Vitro Studies : Research has shown that compounds with similar structures can inhibit specific enzyme activities and receptor binding, leading to significant biological responses.
  • Animal Models : In vivo studies suggest that these compounds may influence pain pathways and exhibit anti-inflammatory properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-[(4-chlorophenyl)methyl]cyclopropanamineChlorinated benzene with cyclopropyl amineAntidepressant properties
N-[(4-bromophenyl)methyl]cyclopropanamineBrominated benzene with cyclopropyl amineAnalgesic effects
N,N-DimethylbenzamideBrominated benzene with dimethylamideAntimicrobial activity

The dual halogenation in this compound may enhance its selectivity for certain biological targets compared to compounds with only one halogen substituent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-[(4-bromo-3-methylphenyl)methyl]cyclopropanamine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves:

  • Bromination : Introduce bromine at the 4-position of a toluene derivative using Br₂ or NBS (N-bromosuccinimide) under radical conditions .
  • Methylene Bridge Formation : React 4-bromo-3-methylbenzyl bromide with cyclopropanamine via nucleophilic substitution, often in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the amine .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates. Yield optimization can be achieved by controlling stoichiometry (1:1.2 amine:benzyl bromide) and temperature (60–80°C) .

Q. How can the purity and structural identity of this compound be verified post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR : ¹H NMR should show characteristic signals: δ 6.8–7.3 ppm (aromatic protons), δ 3.7–3.9 ppm (benzyl CH₂), and δ 0.5–1.2 ppm (cyclopropane protons) .
  • LC-MS : Confirm molecular ion peak at m/z 254.04 (C₁₁H₁₄BrN⁺) and assess purity >95% via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Br percentages (±0.3%) .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for anisotropic displacement parameters. For twinned crystals, use the TWIN/BASF commands in SHELXL to model twin domains .
  • Validation : Check R-factor convergence (<5% discrepancy) and validate geometry with PLATON (e.g., cyclopropane ring planarity) .

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents systematically (e.g., replace Br with Cl, vary methyl group position) .
  • Biological Assays :
  • Enzyme Inhibition : Test against targets like lysine-specific demethylase-1 (LSD1) using fluorogenic substrates (e.g., S-adenosyl methionine analogs) .
  • Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to measure IC₅₀ values .
  • Data Analysis : Correlate substituent electronic properties (Hammett σ values) with activity trends using multivariate regression .

Q. How should researchers address contradictory data in biological activity assays for this compound?

  • Methodological Answer :

  • Control Experiments :
  • Verify assay specificity with knockout cell lines or competitive inhibitors .
  • Replicate under standardized conditions (pH, temperature, solvent concentration).
  • Orthogonal Methods : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement .
  • Data Interpretation : Consider off-target effects by screening against related enzymes/receptors (e.g., monoamine oxidases) .

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